molecular formula C21H26BrNO5 B4310054 2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide

2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide

Cat. No.: B4310054
M. Wt: 452.3 g/mol
InChI Key: SCKLCVOQHXMXOH-UHFFFAOYSA-N
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Description

2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide is an organic compound with the molecular formula C21H26BrNO5 This compound is characterized by the presence of bromine, methoxy groups, and a pentyloxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide typically involves multiple steps. One common method includes the bromination of 3,4,5-trimethoxybenzoic acid, followed by the formation of the corresponding acid chloride. This intermediate is then reacted with 4-(pentyloxy)aniline to yield the final benzamide product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3,4,5-trimethoxy-N-(4-(2-pyrimidinylamino)sulfonyl)phenylbenzamide
  • 3,4,5-trimethoxy-N-(4-(pentyloxy)phenyl)benzamide
  • 2-chloro-3,4,5-trimethoxy-N-(4-(pentyloxy)phenyl)benzamide

Uniqueness

2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions, enhancing its versatility in synthetic applications. Additionally, the combination of methoxy and pentyloxy groups contributes to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(4-pentoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO5/c1-5-6-7-12-28-15-10-8-14(9-11-15)23-21(24)16-13-17(25-2)19(26-3)20(27-4)18(16)22/h8-11,13H,5-7,12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKLCVOQHXMXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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